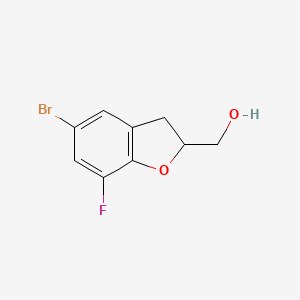
2-((1s,4r)-4-Propylcyclohexyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1s,4r)-4-Propylcyclohexyl)acetaldehyde is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a propyl group and an ethanal group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1s,4r)-4-Propylcyclohexyl)acetaldehyde typically involves the alkylation of cyclohexane with propyl halides under Friedel-Crafts alkylation conditions. This is followed by the oxidation of the resulting 4-propylcyclohexane to introduce the ethanal group. The reaction conditions often require the use of Lewis acids such as aluminum chloride as catalysts and anhydrous conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-((1s,4r)-4-Propylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The ethanal group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propyl group can undergo halogenation or other substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogens (chlorine, bromine), Lewis acids, elevated temperatures.
Major Products Formed:
Oxidation: 4-Propylcyclohexanecarboxylic acid.
Reduction: 4-Propylcyclohexaneethanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-((1s,4r)-4-Propylcyclohexyl)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2-((1s,4r)-4-Propylcyclohexyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Propylcyclohexanol: Similar structure but with a hydroxyl group instead of an ethanal group.
4-Propylcyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ethanal group.
4-Propylcyclohexane: Lacks the ethanal group, making it less reactive in certain chemical reactions.
Uniqueness: 2-((1s,4r)-4-Propylcyclohexyl)acetaldehyde is unique due to the presence of both a propyl group and an ethanal group on the cyclohexane ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1097627-86-5 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(4-propylcyclohexyl)acetaldehyde |
InChI |
InChI=1S/C11H20O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h9-11H,2-8H2,1H3 |
InChI Key |
CBOZMZUOCWAUQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5',6-dichloro-[3,3'-bipyridine]-5-carboxylate](/img/structure/B8441221.png)

![Ethyl 8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylate](/img/structure/B8441237.png)







![Methyl 4-[(4-methoxypyrrolidine-2-carbonyl)amino]benzoate](/img/structure/B8441303.png)
![4-[(s)-2-(4-p-Tolyloxy-phenoxymethyl)-pyrrolidin-1-yl]-butyric acid hcl](/img/structure/B8441311.png)

